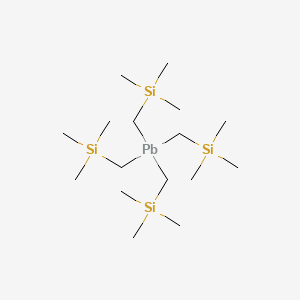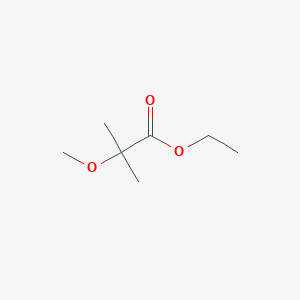
Hyponitrous acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyponitrous acid, sodium salt, is a chemical compound derived from hyponitrous acid Hyponitrous acid itself is a weak acid with the formula H₂N₂O₂, and it exists in two possible structures: trans and cis The sodium salt of hyponitrous acid is typically obtained from the cis form
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Silver(I) Hyponitrite and Anhydrous Hydrochloric Acid
- Hyponitrous acid can be prepared by reacting silver(I) hyponitrite with anhydrous hydrochloric acid in ether. This reaction yields the trans form of hyponitrous acid, which can then be converted to its sodium salt .
-
From Hydroxylamine and Nitrous Acid
- Another method involves the reaction of hydroxylamine with nitrous acid. This reaction also produces hyponitrous acid, which can be further processed to obtain its sodium salt .
Industrial Production Methods
Industrial production of hyponitrous acid, sodium salt, typically involves the large-scale synthesis of hyponitrous acid followed by its neutralization with sodium hydroxide. The resulting solution is then crystallized to obtain the sodium salt in pure form.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Hyponitrous acid can undergo oxidation to form nitric and nitrous acids. This reaction is typically carried out in the presence of air or oxygen .
-
Reduction
-
Substitution
- Hyponitrous acid can participate in substitution reactions, where one of its functional groups is replaced by another group. These reactions often involve common reagents such as halogens or alkylating agents .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air
Reducing Agents: Sodium amalgam, hydrogen gas
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation Products: Nitric acid (HNO₃), nitrous acid (HNO₂)
Reduction Products: Various nitrogen-containing compounds
Substitution Products: Halogenated or alkylated derivatives of hyponitrous acid
Scientific Research Applications
Hyponitrous acid, sodium salt, has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of hyponitrous acid, sodium salt, involves its interaction with molecular targets and pathways in various chemical and biological systems. For example, in enzymatic reactions, hyponitrous acid acts as a substrate for hyponitrite reductase, leading to the formation of ammonia. This process involves the reduction of the hyponitrite anion to ammonia, with the enzyme facilitating the transfer of electrons .
Comparison with Similar Compounds
Hyponitrous acid, sodium salt, can be compared with other similar compounds, such as:
-
Nitramide (H₂NNO₂)
-
Azanone (HNO)
-
Hyponitrites
Conclusion
This compound, is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable reagent in chemical reactions, a substrate in enzymatic processes, and a potential candidate for industrial and medicinal applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
CAS No. |
22107-09-1 |
|---|---|
Molecular Formula |
H2NNaO |
Molecular Weight |
55.012 g/mol |
InChI |
InChI=1S/H2NO.Na/c1-2;/h1H2;/q-1;+1 |
InChI Key |
GHTRKWGYOKTOBK-UHFFFAOYSA-N |
Canonical SMILES |
N[O-].[Na+] |
Related CAS |
14448-38-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)


![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)



![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)


